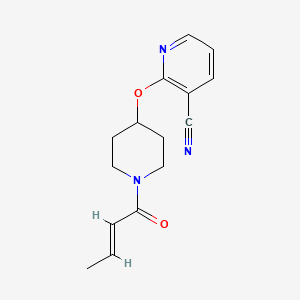

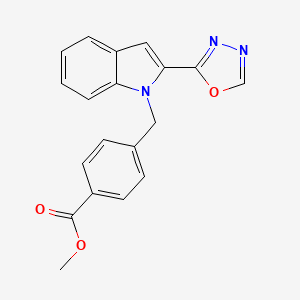

6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one, also known as BTP-1, is a synthetic compound discovered in the late 1980s and is used in scientific research as a model compound for studying the effects of structural modifications on the properties of drugs. BTP-1 has been used in numerous studies to investigate its synthesis, mechanism of action, biochemical and physiological effects, and has been used to develop new drugs.

科学的研究の応用

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of 6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one derivatives highlight their potential in various scientific applications. The compound's ability to form through reactions involving carbon disulfide in a water/pyridine mixture or methanolic ammonia water with benzyl bromide showcases its versatility in chemical synthesis. The extensive intermolecular hydrogen bonding and pi-pi stacking interactions further stabilize its structure, making it a subject of interest in the study of molecular interactions and crystal engineering (Hwang et al., 2006).

Peptide Synthesis

A novel organophosphorus compound derived from this compound has been identified as an efficient coupling reagent for peptide synthesis. This application is critical in biochemistry and drug development, where peptide synthesis plays a crucial role in creating therapeutic peptides and studying protein functions (Fan et al., 1996).

Biological Activity

The derivatives of this compound have shown potential biological activities. For instance, N-substituted-3-chloro-2-azetidinones derived from it exhibited good to moderate antibacterial activity against various microorganisms, indicating its potential use in developing new antimicrobial agents (Chavan & Pai, 2007).

Chemical Reactivity and Degradation Studies

Studies on the alkaline and acidic degradation of this compound and related compounds provide valuable insights into their chemical reactivity. These findings are crucial for understanding the environmental fate of such compounds and their potential use in designing stable drug molecules or industrial chemicals (Gibson & Green, 1965).

Electrophilic Amination

The efficiency of electrophilic amination of amino acids with derivatives of this compound showcases its utility in synthetic organic chemistry, particularly in the modification of biomolecules for research or therapeutic purposes (Hannachi et al., 2004).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

The compound’s mode of action involves a region-selective visible light-mediated denitrogenation of 1,2,3-benzotriazin-4(3H)-one, leading to the formation of 3-substituted indolizinones . This is a significant structural motif present in many bioactive molecules and natural products . Notably, the switch from reported nickel catalysis to photocatalysis achieves different reactivity, where photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer lead to the exclusive formation of 3-substituted indolizinones .

Biochemical Pathways

The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The formation of 3-substituted indolizinones could potentially have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 6-amino-3-isopropylbenzo[d][1,2,3]triazin-4(3H)-one . The compound’s photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, and it has broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .

特性

IUPAC Name |

6-amino-3-propan-2-yl-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6(2)14-10(15)8-5-7(11)3-4-9(8)12-13-14/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAXBSVBKVDWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)N)N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)

![1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride](/img/structure/B2955266.png)

![N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)

![1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide](/img/structure/B2955268.png)

![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)

![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)